![molecular formula C8H7NO6 B1588914 Methyl 2,4-dihydroxy-5-nitrobenzoate CAS No. 271261-71-3](/img/structure/B1588914.png)
Methyl 2,4-dihydroxy-5-nitrobenzoate
Overview
Description
Methyl 2,4-dihydroxy-5-nitrobenzoate is a chemical compound with the molecular formula C8H7NO6 . It has a molecular weight of 213.15 . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of Methyl 2,4-dihydroxy-5-nitrobenzoate involves several steps . The product 2-hydroxy-5-nitrobenzoic acid (15.92 g, 87 mmol) is placed in a 250 mL round-bottom flask, methanol (150 mL) is added and heated to 70 °C to dissolve it. The reaction mixture is refluxed and stirred, then 10 mL of concentrated sulfuric acid is added dropwise to the reaction mixture. The reaction is carried out for 1 day. After the reaction is complete as detected by TLC, the reaction mixture is poured into ice water while hot. A solid precipitates out, which is filtered after standing for a while, and the filter cake is washed with ice water to obtain the white solid 2-hydroxy-5-nitrobenzoic acid methyl ester .Molecular Structure Analysis
The molecular structure of Methyl 2,4-dihydroxy-5-nitrobenzoate consists of a benzene ring substituted with two hydroxyl groups, one nitro group, and one ester group . The InChI code for this compound is 1S/C8H7NO6/c1-15-8(12)4-2-5(9(13)14)7(11)3-6(4)10/h2-3,10-11H,1H3 .Physical And Chemical Properties Analysis
Methyl 2,4-dihydroxy-5-nitrobenzoate is a pale-yellow to yellow-brown solid . It has a molecular weight of 213.15 .Scientific Research Applications
Analytical Methodologies
Methyl 2,4-dihydroxy-5-nitrobenzoate and related compounds have been used in various analytical methodologies. For instance, a study by Alder, Augenstein, and Rogerson (1978) demonstrates the use of diazomethane to convert residues to methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, aiding in the determination of certain residues in soybeans, foliage, soil, milk, and liver through gas-liquid chromatography (Alder, Augenstein, & Rogerson, 1978).
Synthesis and Chemical Properties
The synthesis and modification of compounds similar to methyl 2,4-dihydroxy-5-nitrobenzoate are significant in chemical research. Cai Chun (2004) studied the synthesis of methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, highlighting advancements in synthesis processes for high yield and quality (Cai Chun, 2004). Additionally, research on the solubility of related nitrobenzoic acids in various solvents, as explored by Hart et al. (2017), contributes to understanding their chemical properties and potential applications (Hart et al., 2017).
Crystallography and Molecular Interactions
Studies in crystallography provide insights into the molecular interactions of compounds like methyl 2,4-dihydroxy-5-nitrobenzoate. Portilla et al. (2007) explored the hydrogen-bonded chains and sheets in related molecular structures, enhancing our understanding of their physical and chemical characteristics (Portilla et al., 2007).
Environmental and Biological Studies
The environmental metabolism and biological interactions of compounds like methyl 2,4-dihydroxy-5-nitrobenzoate have been studied extensively. Leather and Foy (1977) researched the metabolism of bifenox, a compound related to methyl 2,4-dihydroxy-5-nitrobenzoate, in soil and plants, offering insights into its environmental fate and potential impacts (Leather & Foy, 1977).
Safety And Hazards
The safety information for Methyl 2,4-dihydroxy-5-nitrobenzoate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
methyl 2,4-dihydroxy-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-8(12)4-2-5(9(13)14)7(11)3-6(4)10/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNOQYZDKMGQGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471046 | |
Record name | Methyl 2,4-dihydroxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dihydroxy-5-nitrobenzoate | |
CAS RN |
271261-71-3 | |
Record name | Methyl 2,4-dihydroxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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